2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide
Beschreibung
2-((3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide is a heterocyclic compound featuring a triazolo-pyrimidine core, a thioether linkage, and substituted aromatic groups. Its structure combines electron-withdrawing (fluorine, nitro) and hydrophobic (aromatic) groups, which may influence binding affinity, metabolic stability, and solubility.
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN7O3S/c19-11-4-6-13(7-5-11)25-17-16(23-24-25)18(21-10-20-17)30-9-15(27)22-12-2-1-3-14(8-12)26(28)29/h1-8,10H,9H2,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDSNOWKFRWNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells.
Mode of Action
The compound interacts with LSD1 and inhibits its activity. Docking studies suggest that the hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 could be responsible for the improved activity.
Biochemical Pathways
The inhibition of LSD1 by the compound can lead to changes in the methylation status of histones, thereby affecting gene expression. This can have downstream effects on various cellular processes, including cell proliferation and migration.
Result of Action
The inhibition of LSD1 by the compound can lead to the suppression of cancer cell proliferation and migration. For instance, when MGC-803 cells (a type of gastric cancer cell) were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed.
Biologische Aktivität
The compound 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide is a synthetic derivative featuring a triazole and pyrimidine moiety, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 396.44 g/mol. The structure incorporates a triazole ring fused with a pyrimidine system and features both fluorine and nitro substituents that may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine structures often exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess potent antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Escherichia coli . The specific compound may also demonstrate similar effects due to the presence of the triazole moiety.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Activity | MIC (µg/mL) | Target Organisms |
|---|---|---|---|
| Compound A | Antibacterial | 0.125 - 8 | S. aureus, E. coli |
| Compound B | Antifungal | 0.5 - 4 | C. albicans, A. flavus |
| 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide | TBD | TBD | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Some compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific compound may inhibit key enzymes involved in cancer progression or modulate signaling pathways critical for tumor growth.
The biological activity of 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide likely involves the following mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as DNA gyrase or topoisomerase IV, which are crucial for bacterial DNA replication.
- Interaction with Cellular Targets : The presence of the nitro group suggests potential interactions with cellular targets that could lead to oxidative stress or disruption of cellular processes.
- Modulation of Signaling Pathways : It may influence pathways related to inflammation or apoptosis given the structural components reminiscent of known bioactive compounds.
Case Studies
Recent studies have highlighted the efficacy of triazole-based compounds in preclinical models:
- A study demonstrated that a related triazole compound exhibited significant cytotoxic effects against breast cancer cell lines with an IC50 comparable to established chemotherapeutics .
- Another investigation reported that triazole derivatives displayed promising antibacterial activity against multidrug-resistant strains, suggesting their potential as novel therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidine exhibit significant antibacterial properties. The target compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against S. aureus (MIC) | Activity Against E. coli (MIC) |
|---|---|---|
| Target Compound | 4 µg/mL | 8 µg/mL |
| Compound A | 8 µg/mL | 16 µg/mL |
The results show that modifications in the side chains can significantly enhance antibacterial potency.
Anticancer Potential
The anticancer activity of this compound has been studied extensively. In vitro tests demonstrated its cytotoxic effects on several cancer cell lines, including lung carcinoma (H157). The mechanism often involves the inhibition of key enzymes related to cancer proliferation.
| Cell Line | IC50 Value (µM) |
|---|---|
| H157 | 10 |
| BHK-21 | Not Evaluated |
The compound's ability to induce apoptosis in cancer cells was confirmed through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation. In a study using lipopolysaccharide (LPS)-stimulated macrophages, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Antibacterial Efficacy
A study focused on modified triazolo[4,5-d]pyrimidine derivatives found that certain substitutions at the phenyl rings enhanced antibacterial activity against resistant strains. The presence of electron-withdrawing groups like trifluoromethyl notably increased efficacy.
Case Study 2: Anticancer Mechanism
Another investigation highlighted the anticancer mechanisms of triazolo[4,5-d]pyrimidines, showing their capacity to induce apoptosis via caspase activation while inhibiting anti-apoptotic pathways. The target compound effectively downregulated Bcl-2 expression while upregulating Bax in treated cancer cells.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparisons
Key Observations :
Core Heterocycle: The triazolo-pyrimidine core in the target compound is shared with flumetsulam, a herbicide targeting acetolactate synthase (ALS).
Substituent Effects: Fluorine vs. Nitro Groups: The 4-fluorophenyl group in the target compound could improve metabolic stability over non-halogenated analogs, while the 3-nitro group may introduce redox activity or electrophilic reactivity, differing from flumetsulam’s 2,6-difluoro substitution. Acetamide Linkage: Unlike oxadixyl’s methoxy-oxazolidinone side chain, the target compound’s nitro-substituted acetamide may hinder hydrogen bonding but increase electron-deficient character, affecting target interactions.
Research Findings and Data Gaps
While direct pharmacological or pesticidal data for the target compound are unavailable, inferences are drawn from structural analogs:
Solubility and LogP :
The nitro group likely reduces aqueous solubility compared to methyl or methoxy substituents in flumetsulam and oxadixyl. Estimated LogP values (via computational models) suggest higher lipophilicity than flumetsulam (LogP ~2.1) but lower than triaziflam (LogP ~3.8).Synthetic Accessibility :
The triazolo[4,5-d]pyrimidine scaffold requires multi-step synthesis, similar to flumetsulam’s preparation. The thioacetamide linkage may introduce stability challenges under acidic conditions.Toxicity Considerations : Nitroaromatic compounds often exhibit higher toxicity due to reactive metabolites. This may limit agricultural applications compared to fluorine- or methyl-substituted analogs .
Vorbereitungsmethoden
General Synthetic Strategies
Retrosynthetic Analysis
The retrosynthetic analysis of the target compound suggests three key disconnections:
- Formation of the thioether linkage between the triazolopyrimidine core and the acetamide moiety
- Construction of the triazolopyrimidine core structure
- Introduction of the 4-fluorophenyl and 3-nitrophenyl substituents
These disconnections lead to the following synthetic intermediates:
Key Synthetic Building Blocks
The synthesis requires several key building blocks:
- 5-amino-1,2,4-triazole derivatives
- 1,3-diketo compounds or suitable pyrimidine precursors
- 4-fluoroaniline or 4-fluorophenyl halides
- 3-nitroaniline
- Chloroacetyl chloride or equivalent reagents
Detailed Synthetic Routes
Synthesis of Triazolopyrimidine Core
Method A: Condensation Approach
This method involves the condensation of a 1,3-diketo compound with 5-amino-4H-1,2,4-triazole to form the key 7-hydroxytriazolopyrimidine intermediate:
- The 1,3-diketo compound is prepared by treating an appropriate substituted ethanone with diethyl carbonate in the presence of a base.
- The resulting diketo compound is then condensed with 5-amino-4H-1,2,4-triazole to form the 7-hydroxytriazolopyrimidine intermediate.
- This hydroxyl intermediate is converted to a chloro intermediate using phosphoryl chloride (POCl₃).
Method B: Alternative Approach
An alternative method involves:
Introduction of 4-Fluorophenyl Group
The 4-fluorophenyl group can be introduced at the N3 position of the triazole ring through several approaches:
Direct N-Arylation
This approach involves direct arylation of the triazole nitrogen using:
- 4-fluorophenyl halides in the presence of a base
- Palladium-catalyzed coupling reactions
- Copper-catalyzed coupling reactions
Condensation with 4-Fluorophenyl-Containing Precursor
Alternatively, the 4-fluorophenyl group can be introduced during the formation of the triazole ring, using precursors that already contain this moiety.
Thiolation at the 7-Position
The introduction of the thio group at the 7-position of the triazolopyrimidine core can be achieved through:
Nucleophilic Displacement of 7-Chloro Intermediate
The 7-chloro triazolopyrimidine intermediate can undergo nucleophilic displacement with an appropriate thiolate:
- Treatment with sodium sulfide or hydrogen sulfide to form the thiol
- Direct reaction with sodium 1H-1,2,3-triazole-5-thiolate
- Alternative approach using alkali metal thioacetates followed by hydrolysis
Thionation of 7-Hydroxy Intermediate
Direct thionation of the 7-hydroxy intermediate can be performed using:
- Lawesson's reagent
- Phosphorus pentasulfide (P₂S₅)
Formation of the Acetamide Linkage
The acetamide linkage connecting the triazolopyrimidine-thio moiety to the 3-nitrophenyl group can be formed through two main approaches:
Two-Step Approach
This approach, which is most commonly documented in the literature, involves:
- Preparation of N-(3-nitrophenyl)-2-chloroacetamide from 3-nitroaniline and chloroacetyl chloride
- Nucleophilic displacement of the chlorine with the triazolopyrimidine-thiolate
The reaction sequence is outlined in Table 1:
| Step | Reactants | Conditions | Product | Yield Range (%) |
|---|---|---|---|---|
| 1 | 3-nitroaniline + chloroacetyl chloride | THF or DCM, Et₃N, 0-25°C, 2-4h | N-(3-nitrophenyl)-2-chloroacetamide | 75-90 |
| 2 | N-(3-nitrophenyl)-2-chloroacetamide + 7-thio-triazolopyrimidine salt | DMF, K₂CO₃, 50-60°C, 4-6h | Target compound | 65-85 |
Alternative Approach
An alternative strategy involves:
Optimized Synthetic Protocol
Based on the combined literature approaches, the following optimized protocol is proposed for the synthesis of 2-((3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide:
Preparation of 7-Chloro-3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine
- Synthesis of the appropriate 1,3-diketo compound by treating a suitable ethanone with diethyl carbonate in the presence of sodium hydride
- Condensation with 5-amino-4H-1,2,4-triazole in a high-boiling solvent such as DMF at 120°C for 14 hours
- Chlorination of the resulting 7-hydroxy intermediate with phosphoryl chloride at reflux for 2-3 hours
Preparation of N-(3-nitrophenyl)-2-chloroacetamide
- To a solution of 3-nitroaniline (1 equiv.) in THF or DCM at 0°C, add triethylamine (1.2 equiv.)
- Add chloroacetyl chloride (1.1 equiv.) dropwise and stir for 2-4 hours while allowing to warm to room temperature
- Work up by washing with water and brine, followed by purification by recrystallization or column chromatography
Synthesis of 2-((3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide
Method 1: Via 7-Thiolate
- Generate the thiolate of the triazolopyrimidine by treating the 7-chloro intermediate with sodium sulfide in DMF at room temperature
- React the resulting thiolate directly with N-(3-nitrophenyl)-2-chloroacetamide in the presence of potassium carbonate at 50-60°C for 4-6 hours
Method 2: Via Nucleophilic Displacement
- Convert the 7-chloro intermediate to a 7-thio intermediate using sodium hydrosulfide in DMF
- React the isolated 7-thio intermediate with N-(3-nitrophenyl)-2-chloroacetamide in the presence of a base such as potassium carbonate or cesium carbonate in DMF at 50-60°C
Purification and Characterization
The final product can be purified by:
- Column chromatography (silica gel, ethyl acetate/hexane gradient)
- Recrystallization from appropriate solvent systems (ethanol/water or acetone/hexane)
Characterization should include:
- Melting point determination
- ¹H and ¹³C NMR spectroscopy
- High-resolution mass spectrometry
- Elemental analysis
Reaction Conditions and Optimization
Critical Parameters
Several critical parameters affect the yield and purity of the target compound:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 50-60°C for thioether formation | Higher temperatures lead to side reactions |
| Solvent | DMF for nucleophilic displacement | Polar aprotic solvents facilitate SN2 reactions |
| Base | K₂CO₃ or Cs₂CO₃ | Strong bases can cause decomposition |
| Reaction time | 4-6 hours for final coupling | Extended times lead to product degradation |
| Stoichiometry | 1.2 equiv. of chloroacetamide | Excess improves conversion rates |
Troubleshooting Common Issues
| Issue | Cause | Solution |
|---|---|---|
| Low yield in thioether formation | Poor nucleophilicity of thiolate | Use phase transfer catalysts like TBAB |
| Impurities in final product | Side reactions during coupling | Lower temperature and monitor by TLC |
| Difficulty in purification | Similar polarity of impurities | Use two-stage purification process |
| Product instability | Sensitivity to light or oxidation | Store under nitrogen and protected from light |
Scale-Up Considerations
When scaling up the synthesis of 2-((3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide, several factors must be considered:
Process Modifications for Scale-Up
- Consider continuous flow processes for the chloroacetamide formation
- Implement efficient heat exchange systems for exothermic steps
- Explore alternative, more environmentally friendly solvents where possible
- Develop in-process controls for monitoring reaction progress
Analytical Methods for Product Characterization
Spectroscopic Characterization
Based on similar compounds in the literature, the expected spectroscopic data for 2-((3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide would include:
¹H NMR (400 MHz, DMSO-d₆):
- δ 10.5-10.7 (s, 1H, NH)
- δ 8.7-8.8 (s, 1H, pyrimidine CH)
- δ 8.5-8.6 (s, 1H, aromatic CH)
- δ 7.9-8.1 (m, 2H, aromatic CH)
- δ 7.6-7.8 (m, 3H, aromatic CH)
- δ 7.3-7.5 (m, 2H, aromatic CH)
- δ 4.3-4.4 (s, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆):
- Expected signals for carbonyl, aromatic, and aliphatic carbons
- Characteristic signals for the triazolopyrimidine core
Mass Spectrometry:
- Expected molecular ion peak consistent with the molecular formula C₁₉H₁₃FN₆O₃S
Purity Assessment
Methods for assessing the purity of the final product include:
- HPLC analysis with appropriate column and mobile phase
- Thin-layer chromatography (TLC) in multiple solvent systems
- Elemental analysis for C, H, N, and S content
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions with careful control of temperature (60–80°C), solvent selection (e.g., DMF or dichloromethane), and catalysts (e.g., triethylamine). Intermediate purification via column chromatography or recrystallization is critical to remove byproducts. Monitoring reaction progress using TLC or HPLC ensures stepwise efficiency .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer : Employ ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm connectivity of the triazolopyrimidine core, thioether linkage, and acetamide substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C=O at ~1650 cm⁻¹). X-ray crystallography resolves 3D conformation if single crystals are obtained .
Q. What are the primary biological targets for triazolopyrimidine derivatives like this compound?
- Methodological Answer : These compounds often target kinases (e.g., cyclin-dependent kinases) or enzymes involved in nucleotide metabolism. Use enzyme inhibition assays (e.g., fluorescence-based ADP-Glo™) and surface plasmon resonance (SPR) to measure binding affinity. Comparative studies with structurally similar compounds (e.g., benzyl vs. fluorophenyl analogs) help identify structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Use orthogonal assays (e.g., biochemical vs. cellular assays) and validate purity via HPLC-UV/ELSD (>95%). Cross-reference with structurally analogous compounds (e.g., 5,6-dimethyl triazolopyrimidines) to isolate substituent-specific effects .
Q. What experimental strategies are effective for SAR studies on the fluorophenyl and nitrophenyl moieties?
- Methodological Answer : Systematically replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl) or -donating (e.g., OMe) substituents via Suzuki-Miyaura coupling. For the 3-nitrophenyl moiety, test reduced derivatives (e.g., amine analogs) to assess nitro group necessity. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes .
Q. How can solubility and stability challenges in physiological buffers be addressed?
- Methodological Answer : Improve aqueous solubility by synthesizing prodrugs (e.g., phosphate esters) or using co-solvents (e.g., PEG-400). Assess stability via LC-MS under simulated physiological conditions (pH 7.4, 37°C). For nitro group reduction risks, employ stabilizing excipients (e.g., ascorbic acid) .
Q. What mechanistic insights can be gained from studying enzyme inhibition kinetics?
- Methodological Answer : Conduct time-dependent inhibition assays to distinguish reversible vs. irreversible binding. Lineweaver-Burk plots determine inhibition modality (competitive/uncompetitive). For example, if Km increases with inhibitor concentration, competitive inhibition at the ATP-binding site is likely .
Q. How do researchers validate target engagement in cellular models?
- Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm target protein stabilization upon compound treatment. Combine with RNAi knockdown or CRISPR-Cas9 gene editing to correlate target expression with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
